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Compound of Interest

Compound Name: 4-(2-Methoxyphenoxy)aniline

Cat. No.: B185882 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(2-Methoxyphenoxy)aniline is a key precursor in medicinal chemistry, primarily utilized as a

building block for the synthesis of various kinase inhibitors. Its diaryl ether scaffold is a common

feature in a range of pharmacologically active compounds, particularly in the development of

anticancer agents. The unique positioning of the methoxy and amino groups allows for versatile

chemical modifications, making it an attractive starting material for generating libraries of

potential drug candidates. This document provides an overview of its applications, quantitative

data on the activity of its derivatives, and detailed experimental protocols for its use in the

synthesis of targeted therapies.

Application: Precursor for Kinase Inhibitors
The primary application of 4-(2-methoxyphenoxy)aniline in medicinal chemistry is in the

synthesis of 4-anilinoquinazoline and 4-anilinoquinoline derivatives. These classes of

compounds are well-established as potent inhibitors of various protein kinases, which are

critical targets in oncology. The aniline nitrogen of 4-(2-methoxyphenoxy)aniline acts as a

nucleophile, displacing a leaving group (typically a chlorine atom) on a heterocyclic core, such

as quinazoline or quinoline, to form the final inhibitor.

Notably, derivatives of this precursor have been investigated as inhibitors of the Epidermal

Growth Factor Receptor (EGFR) and other receptor tyrosine kinases, which are often
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overexpressed or mutated in various cancers. The 2-methoxyphenoxy moiety can occupy the

hydrophobic pocket of the ATP-binding site of these kinases, contributing to the overall binding

affinity and selectivity of the inhibitor.

Quantitative Data: Bioactivity of Derivatives
While specific data for compounds directly derived from 4-(2-methoxyphenoxy)aniline is not

extensively published, the bioactivity of closely related analogues underscores the potential of

this scaffold. The following table summarizes the inhibitory activities of representative

anilinoquinazoline and anilinoquinoline derivatives against various cancer cell lines and

kinases.
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Compound
Class

Derivative Target Assay IC50 Value Reference

4-

Anilinoquinaz

oline

TS-41 (a 2-

fluorophenox

y analogue)

EGFRL858R Kinase Assay 68.1 nM [1]

TS-41 c-Met Kinase Assay 0.26 nM [1]

TS-41
A549-P

(NSCLC)

Cell

Proliferation
1.48 µM [1]

TS-41
H1975

(NSCLC)

Cell

Proliferation
2.76 µM [1]

TS-41
PC-9

(NSCLC)

Cell

Proliferation
2.15 µM [1]

4-

Anilinoquinoli

nylchalcone

Derivative 4d

Huh-7

(Hepatocellul

ar

Carcinoma)

Cell

Proliferation
0.69 µM [2][3]

Derivative 4d

MDA-MB-231

(Breast

Cancer)

Cell

Proliferation
0.18 µM [2][3]

Derivative 4a

MDA-MB-231

(Breast

Cancer)

Cell

Proliferation
0.11 µM [2][3]

Experimental Protocols
The following is a representative protocol for the synthesis of a 4-(2-methoxyphenoxy)anilino-

quinazoline derivative, a common class of kinase inhibitors. This protocol is based on

established methodologies for nucleophilic aromatic substitution reactions.

Protocol: Synthesis of N-(4-(2-methoxyphenoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine

Materials:
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4-(2-Methoxyphenoxy)aniline

4-Chloro-6,7-dimethoxyquinazoline

Isopropanol

Round-bottom flask with reflux condenser

Magnetic stirrer and heating mantle

Thin Layer Chromatography (TLC) plates and chamber

Filtration apparatus

Recrystallization solvents (e.g., ethanol)

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0

equivalent) and 4-(2-methoxyphenoxy)aniline (1.2 equivalents) in isopropanol.

Reaction: Heat the mixture to reflux with constant stirring.

Monitoring: Monitor the progress of the reaction using TLC. The reaction is typically complete

within 5-8 hours.

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A

precipitate of the product may form.

Isolation: If a precipitate has formed, collect the solid by vacuum filtration and wash it with

cold isopropanol. If no precipitate forms, remove the isopropanol under reduced pressure to

obtain the crude product.

Purification: Purify the crude product by recrystallization from a suitable solvent, such as

ethanol, to yield the pure N-(4-(2-methoxyphenoxy)phenyl)-6,7-dimethoxyquinazolin-4-

amine.
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Synthesis of N-(4-(2-methoxyphenoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine

Reaction Setup:
- 4-(2-Methoxyphenoxy)aniline

- 4-Chloro-6,7-dimethoxyquinazoline
- Isopropanol

Reflux Reaction
(5-8 hours) TLC Monitoring Cooling & Precipitation/

Solvent Removal
Reaction Complete Filtration Recrystallization Pure Product

Click to download full resolution via product page

Caption: Synthetic workflow for a representative kinase inhibitor.
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Caption: Inhibition of EGFR signaling by 4-anilinoquinazolines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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